6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H5N3O3S |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
6-oxo-2-(1,3-thiazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3S/c12-7-4(8(13)14)1-9-6(11-7)5-2-15-3-10-5/h1-3H,(H,13,14)(H,9,11,12) |
InChI Key |
KDJNDEPGRGASMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)C2=CSC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Mercapto Succinic Acid and Dicyandiamide
One of the foundational methods involves the nucleophilic addition of mercapto succinic acid to dicyandiamide, followed by intramolecular cyclization to form the thiazolyl-pyrimidine core.
- Nucleophilic attack of the sulfanyl group on the cyano group of dicyandiamide.
- Cyclization with water elimination yields the 2-(2-guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid intermediate.
- Subsequent functionalization and oxidation steps lead to the target compound.
- Solvent: Ethanol or acetic acid.
- Temperature: Reflux (~80-100°C).
- Duration: 8–24 hours.
- The formation of intermediate compounds was confirmed via IR, NMR, and mass spectrometry.
- Yield: Variable, often around 50–70%, depending on reaction parameters.
Heterocyclic Condensation with Pyrimidine Derivatives
Further functionalization involves condensation reactions with acetylacetone, ethyl acetoacetate, or benzoyl derivatives to produce pyrimidine derivatives with the thiazolyl moiety.
- Reaction of compound 3 with acetylacetone in glacial acetic acid yields the compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)-4-oxo-4,5-dihydro-thiazol-5-yl)acetic acid .
- Reflux temperature (~80–100°C).
- Reaction time: 6–15 hours.
- Yield: 60–70%.
Data:
- IR: Disappearance of NH2 bands, appearance of C=O and C=N.
- NMR: Characteristic signals for methyl, methylene, and aromatic protons.
- Melting points: Consistent with literature values.
Microbial Hydroxylation Method
Microbial Biotransformation
A greener and more environmentally friendly approach involves microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis DSM 6269.
- The bacterium metabolizes pyridine-2-carboxylic acid, regioselectively hydroxylating it at the 6-position.
- This enzymatic process directly yields 6-oxo-1,6-dihydropyridine-2-carboxylic acid .
- High selectivity.
- Mild reaction conditions.
- Scalable for industrial production.
- Yield: Up to 80% on a preparative scale.
- Confirmed via IR, NMR, and mass spectrometry.
- Reaction conditions: Aqueous media, 30–37°C, 24–48 hours incubation.
Significance
This biotransformation method aligns with green chemistry principles, reducing the need for hazardous reagents and high energy inputs.
Green Chemistry Approaches for Synthesis
Microwave-Assisted Synthesis
Recent advances have employed microwave irradiation to accelerate heterocyclic synthesis, significantly reducing reaction times and improving yields.
- Reactants such as dicyandiamide, mercapto succinic acid, and pyrimidine derivatives are subjected to microwave irradiation at 100–150°C.
- Reaction times are shortened to 3–30 minutes.
- Yields: 80–96%.
- Reaction conditions: Solvent-free or green solvents like ethanol.
- Environmental benefits: Reduced solvent use, energy efficiency.
Mechanochemistry (Mortal-Pestle Method)
Mechanochemical synthesis involves grinding reactants with a mortar and pestle, often in the presence of minimal solvent or under solvent-free conditions.
- Eco-friendly.
- Short reaction times.
- High product yields.
- Synthesis of pyrimidine derivatives with yields up to 90%.
- Confirmed via IR, NMR, and mass spectra.
Data Summary Table of Preparation Methods
Concluding Remarks
The synthesis of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through classical organic synthesis, microbial biotransformation, and innovative green chemistry techniques. Each method offers unique advantages, with microbial hydroxylation and microwave-assisted synthesis emerging as sustainable and efficient approaches aligned with modern pharmaceutical manufacturing standards.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents
Reduction: Reduction of functional groups using reducing agents
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development
Organic Synthesis: Intermediate in the synthesis of more complex molecules
Material Science: Component in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Phenyl-Substituted Derivatives
- 2-(4-Alkoxy-3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (e.g., compound 8a): These derivatives exhibit potent XO inhibitory activity (IC50 = 0.19 μM), surpassing allopurinol (IC50 = 6.7 μM). The 3-cyano and 4-alkoxy groups enhance binding to the XO active site via hydrophobic and polar interactions .
- 2-(4-Alkoxy-3-tetrazolylphenyl) analogs: Substituting cyano with tetrazolyl improves solubility but slightly reduces potency (IC50 = 0.32–1.02 μM) due to steric hindrance .
Heteroaryl Substituents
- Thiazol-2-yl vs.
Functional Group Modifications
- Carboxamides vs. Carboxylic Acids : Pyrimidine-5-carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides ) exhibit reduced solubility compared to carboxylic acids but improved membrane permeability due to decreased polarity .
Key SAR Insights:
- Electron-Withdrawing Groups (EWGs): Cyano and tetrazolyl groups at the phenyl ring’s 3-position enhance XO inhibition by stabilizing charge-transfer interactions .
- Hydrophobic Substituents : Alkoxy chains (e.g., isopropoxy) improve binding to XO’s hydrophobic subpocket .
- Heteroaryl Position : Thiazol-4-yl’s sulfur orientation may favor stronger van der Waals contacts compared to thiazol-2-yl .
Biological Activity
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that incorporates both thiazole and pyrimidine rings, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3O3S |
| Molecular Weight | 223.21 g/mol |
| IUPAC Name | 6-oxo-2-(1,3-thiazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
| CAS Number | 1209-13-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. Further biochemical studies are required to elucidate the specific mechanisms involved.
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against a range of bacterial strains. The presence of the thiazole ring in this compound may enhance its antimicrobial potential due to its ability to disrupt microbial cell wall synthesis or interfere with metabolic processes.
Anti-inflammatory Properties
In vitro studies have demonstrated that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it may possess similar anti-inflammatory activity, potentially making it a candidate for treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in related compounds. Investigating the cytotoxic effects of this compound on various cancer cell lines could provide insights into its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study examining thiazole derivatives found that compounds similar to 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .
- Anti-inflammatory Activity : In a model of carrageenan-induced paw edema in rats, thiazole-containing compounds demonstrated a dose-dependent reduction in inflammation. The results indicated that these compounds could inhibit the release of inflammatory mediators .
- Cytotoxicity Against Cancer Cells : A recent investigation reported that pyrimidine derivatives showed selective cytotoxicity towards breast cancer cell lines. The study suggested that the incorporation of thiazole rings could enhance this effect through apoptosis induction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
